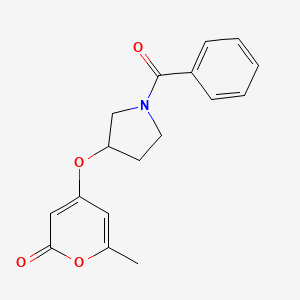![molecular formula C24H26N2O5S B2891661 1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899911-06-9](/img/structure/B2891661.png)
1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a useful research compound. Its molecular formula is C24H26N2O5S and its molecular weight is 454.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Formation of Oxirane Compounds : The compound has been involved in the generation of dimethoxycarbene and its reaction with cyclohexanone to form 2,2-dimethoxyspiro[2.5]-1-oxaoctane, an oxirane compound. This demonstrates its potential in creating new ring structures in organic chemistry (Dawid, Venneri, & Warkentin, 2001).
Synthesis of Heterocycles : It serves as a precursor for synthesizing various sulfur-containing heterocycles, playing a pivotal role in the creation of complex molecular structures (Reddy, Babu, & Padmavathi, 2001).
Antimicrobial and Anti-Proliferative Activities : Research indicates its utility in forming N-Mannich bases, which have shown antimicrobial properties against pathogenic bacteria and fungi, as well as anti-proliferative activities against various cancer cell lines (Al-Wahaibi et al., 2021).
Photolysis and Atom Transfer Studies
- Laser Flash Photolysis Studies : The compound is studied in the context of laser flash photolysis for understanding oxygen and sulfur atom transfer reactions, which is significant in photochemical processes (Pezacki et al., 1998).
Asymmetric Synthesis and Fluorescence
Synthesis of Homochiral Compounds : It contributes to the asymmetric synthesis of homochiral compounds, an important aspect in medicinal chemistry and the creation of enantiopure pharmaceuticals (Kelly‐Basetti et al., 1994).
Strong Fluorescence in Synthons : Utilized in the synthesis of fluorescent compounds, indicating its potential in developing fluorescent markers and probes for various applications (Tang & Verkade, 1996).
Biological and Pharmaceutical Research
Antibacterial and Antifungal Properties : It has been used in synthesizing compounds with significant antibacterial and antifungal activities, highlighting its importance in developing new antimicrobial agents (Rajanarendar et al., 2010).
N-Protecting Group in Pharmaceutical Synthesis : Acts as an N-protecting group in pharmaceutical synthesis, showing its versatility in drug development and synthesis (Grunder-Klotz & Ehrhardt, 1991).
Anti-inflammatory, Analgesic, and Anticonvulsant Activities : Involved in the synthesis of compounds exhibiting anti-inflammatory, analgesic, and anticonvulsant activities, suggesting its potential in therapeutic applications (El-Sawy et al., 2014).
Fluorescent Chemosensor for Metal Ions : The compound has been used in the development of fluorescent chemosensors for detecting metal ions, demonstrating its application in analytical chemistry (Khan, 2020).
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-28-17-11-16(12-18(14-17)29-2)21-23(32)26(24(25-21)9-5-6-10-24)22(27)15-7-8-19(30-3)20(13-15)31-4/h7-8,11-14H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDGDOGSCKXSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC(=CC(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
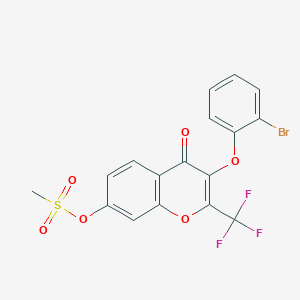
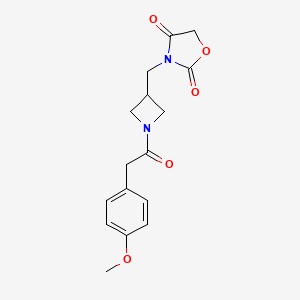

![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrole-2,5-dione](/img/structure/B2891584.png)

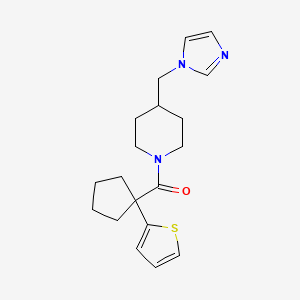

![2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2891590.png)
![1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2891594.png)
![2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2891595.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide](/img/structure/B2891597.png)
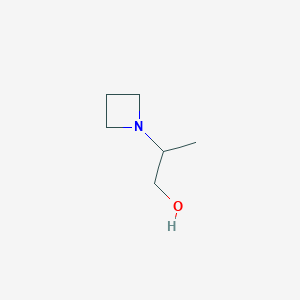
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2891600.png)
